REACTION_CXSMILES
|
[CH3:1][C:2]([Si:5]([O:8][C:9]([CH3:13])([CH3:12])[C:10]#[CH:11])([CH3:7])[CH3:6])([CH3:4])[CH3:3].C([Li])CCC.CN(C)[CH:21]=[O:22].C(O)(=O)C>O1CCCC1.O.CCCCCC>[CH3:4][C:2]([Si:5]([CH3:6])([CH3:7])[O:8][C:9]([CH3:13])([CH3:12])[C:10]#[C:11][CH:21]=[O:22])([CH3:1])[CH3:3]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)OC(C#C)(C)C
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below -55° C
|
Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with 100 mL of hexane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 200 mL of saturated aqueous NH4Cl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
Then the residue was distilled through a 10-cm Vigreaux column
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)[Si](OC(C#CC=O)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.8 g | |
YIELD: PERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |